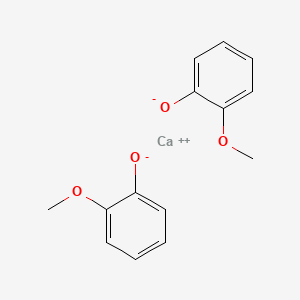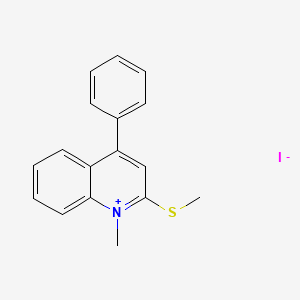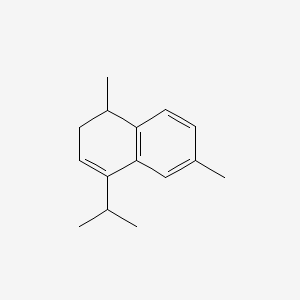
(S)-gamma-Calacorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-gamma-Calacorene is a sesquiterpene hydrocarbon that is found in various essential oils. It is known for its distinct aroma and is often used in the fragrance industry. The compound has a chiral center, making it optically active, and the (S)-enantiomer is the one that is predominantly found in nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-gamma-Calacorene can be achieved through several methods, including the cyclization of farnesyl pyrophosphate. This process typically involves the use of specific catalysts and controlled reaction conditions to ensure the formation of the desired enantiomer.
Industrial Production Methods: In an industrial setting, this compound is often extracted from natural sources such as essential oils of certain plants. The extraction process involves steam distillation followed by purification steps like fractional distillation or chromatography to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-gamma-Calacorene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the double bonds in this compound, often employing hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
(S)-gamma-Calacorene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance industry for its aromatic properties and in the production of flavoring agents.
Mécanisme D'action
The mechanism of action of (S)-gamma-Calacorene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways involved in inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Alpha-Calacorene: Another sesquiterpene with a similar structure but different stereochemistry.
Beta-Calacorene: Differing in the position of double bonds compared to (S)-gamma-Calacorene.
Delta-Calacorene: Another isomer with distinct chemical properties.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its isomers. Its presence in natural essential oils and its applications in various industries make it a compound of significant interest.
Propriétés
Numéro CAS |
38599-17-6 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
1,6-dimethyl-4-propan-2-yl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7-10,12H,6H2,1-4H3 |
Clé InChI |
YLIAZCIBLKJTKN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=C(C2=C1C=CC(=C2)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



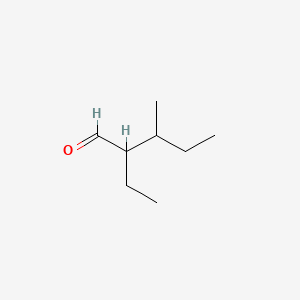
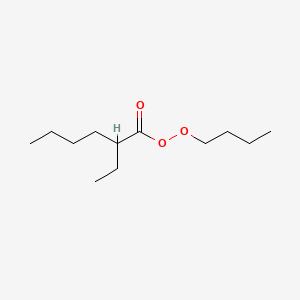



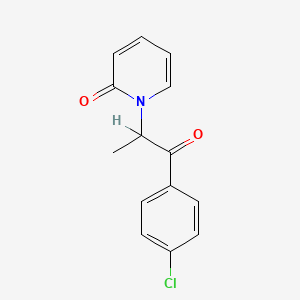
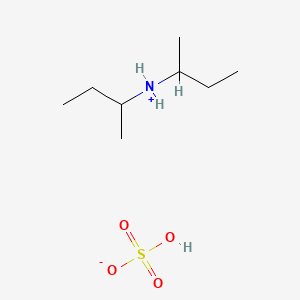

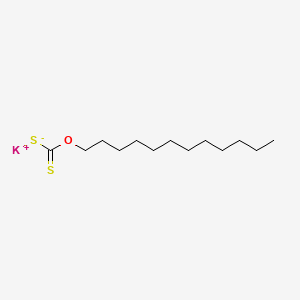
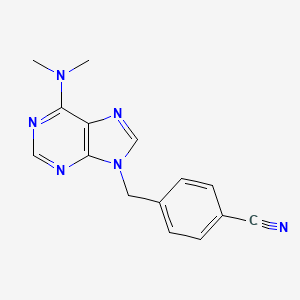
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)
